Over 16-Fold Higher Lipophilicity (LogP) Compared to Ethyl Picolinate Drives Differential Membrane Partitioning and Extraction Efficiency
Butyl picolinate exhibits a measured LogP of 2.08 (SIELC) and a computed ACD/LogP of 2.10 (ChemSpider), compared with a LogP of 0.87 for ethyl picolinate [1][2]. This ΔLogP of +1.21 corresponds to a linear octanol-water partition coefficient approximately 16 times greater for butyl picolinate. In practical terms, butyl picolinate partitions more favorably into organic phases and hydrophobic stationary phases, yielding stronger reversed-phase HPLC retention and higher recovery from aqueous biological matrices. For procurement purposes, this means the butyl ester is the appropriate choice when higher lipophilicity is required for target engagement, membrane transit, or liquid-liquid extraction workflows—where ethyl or methyl picolinate would be excessively water-soluble and poorly retained [3].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Butyl picolinate: LogP = 2.08 (SIELC); ACD/LogP = 2.10 (ChemSpider) |
| Comparator Or Baseline | Ethyl picolinate: LogP = 0.87 (SIELC); Methyl picolinate: estimated LogP < 0.5 |
| Quantified Difference | ΔLogP = +1.21 versus ethyl picolinate; approximately 16-fold higher octanol-water partition coefficient |
| Conditions | LogP determined by SIELC proprietary algorithm; ACD/LogP predicted by ACD/Labs Percepta Platform v14.00 |
Why This Matters
For procurement decisions, a 16-fold difference in partition coefficient fundamentally alters the compound's suitability for hydrophobic vs. hydrophilic applications—ethyl picolinate cannot substitute for butyl picolinate in formulations requiring appreciable lipid-phase partitioning.
- [1] SIELC Technologies. Butyl pyridine-2-carboxylate. LogP: 2.08. CAS 5340-88-5. View Source
- [2] SIELC Technologies. Ethyl picolinate. LogP: 0.87. CAS 2524-52-9. View Source
- [3] Kuujia. 2-Pyridinecarboxylic acid, butyl ester. Le LogP: 2.03850. CAS 5340-88-5. View Source
